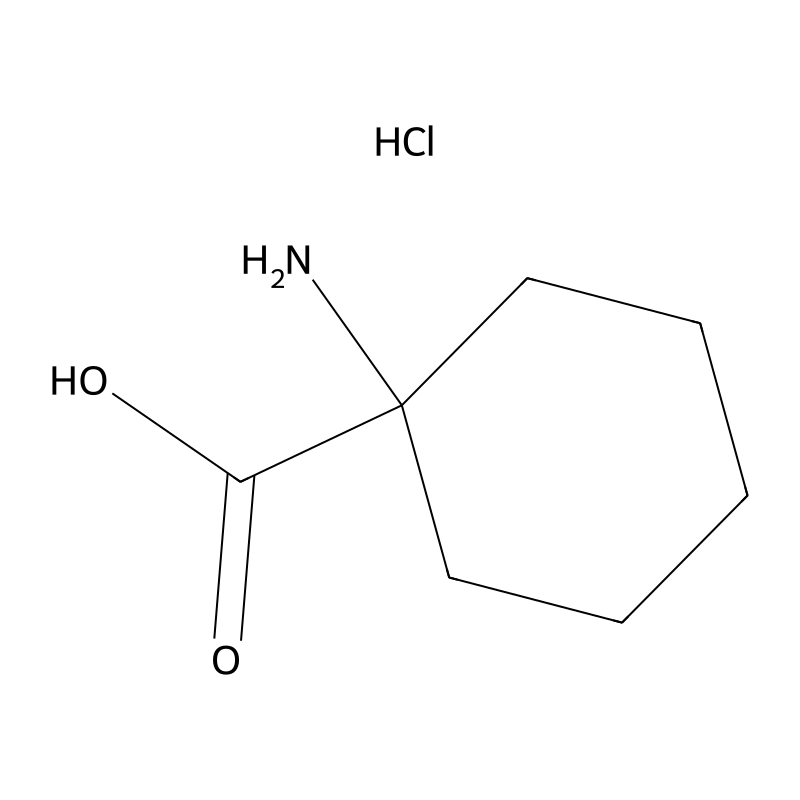1-Aminocyclohexane-1-carboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
Biomedical Research:
Limited research suggests ACC hydrochloride may have potential applications in the field of biomedicine. Some studies have investigated its role as a precursor in the synthesis of more complex molecules with potential therapeutic applications []. However, more research is needed to understand its specific biological effects and potential use in drug development.
Material Science Applications:
There is some exploration into the use of ACC hydrochloride in material science research. Studies have investigated its potential use as a chiral building block in the synthesis of new materials with specific properties []. However, this area of research is still in its early stages.
1-Aminocyclohexane-1-carboxylic acid hydrochloride is a compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of approximately 180 Da. It is classified as an alpha-amino acid, specifically a derivative of cyclohexanecarboxylic acid, where an amino group is substituted at the first position. This compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for various biochemical applications .
There is no current information available regarding a specific mechanism of action for ACC HCl.
As with any new compound, it's important to exercise caution when handling ACC HCl. Since detailed information is lacking, general safety protocols for handling aminocarboxylic acids should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats [].
- Acid-Base Reactions: The carboxylic acid group can donate a proton, while the amino group can accept a proton, allowing the compound to act as both an acid and a base.
- Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions, releasing water.
- Decarboxylation: Under certain conditions, the carboxyl group may be removed, yielding 1-aminocyclohexane .
This compound exhibits various biological activities. Notably, it has been studied for its potential role in:
- Neurotransmission: As an amino acid, it may influence neurotransmitter synthesis and function.
- Antioxidant Properties: Some studies suggest that it may have antioxidant effects, contributing to cellular protection against oxidative stress .
- Metabolic Pathways: It may play a role in metabolic pathways involving amino acids and their derivatives.
1-Aminocyclohexane-1-carboxylic acid hydrochloride can be synthesized through several methods:
- Direct Amination: Cyclohexanecarboxylic acid can be reacted with ammonia or an amine under specific conditions to yield the desired amino acid.
- Reduction of Nitriles: Starting from cyclohexanecarbonitrile, reduction processes can convert the nitrile to the corresponding amine and carboxylic acid.
- Enzymatic Methods: Biocatalysis using specific enzymes can facilitate the formation of this compound from simpler substrates .
The applications of 1-aminocyclohexane-1-carboxylic acid hydrochloride include:
- Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its structural properties.
- Biochemical Research: As a building block for peptides and proteins, it is valuable in research settings.
- Nutritional Supplements: Its potential benefits in metabolism make it suitable for dietary supplements aimed at enhancing physical performance or recovery .
Interaction studies have indicated that 1-aminocyclohexane-1-carboxylic acid hydrochloride may interact with various biomolecules:
- Proteins: It can influence protein structure and function through hydrogen bonding and hydrophobic interactions.
- Enzymes: The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
Research into these interactions continues to reveal insights into its biological roles and therapeutic potential .
1-Aminocyclohexane-1-carboxylic acid hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Aminocyclohexane-1-carboxylic acid | C₇H₁₃NO₂ | Non-hydrochloride form; lacks enhanced solubility |
| L-Leucine | C₆H₁₃NO₂ | Branched-chain amino acid; different side chain structure |
| 2-Aminocyclopentanecarboxylic acid | C₆H₁₁NO₂ | Five-membered ring; different cyclic structure |
| Homoserine | C₄H₉NO₃ | Contains hydroxyl group; shorter carbon chain |
The uniqueness of 1-amino-cyclohexane-1-carboxylic acid hydrochloride lies in its cyclohexane structure and the presence of both an amino and carboxyl functional group on the same carbon atom, providing distinct chemical reactivity and biological properties compared to other amino acids .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Sequence
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








